2,6-Dichloro-4-iodobenzoic acid

Overview

Description

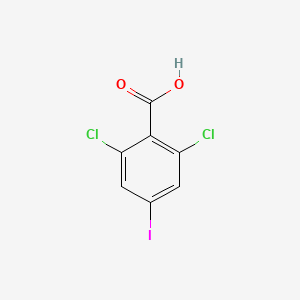

2,6-Dichloro-4-iodobenzoic acid is an organic compound with the molecular formula C7H3Cl2IO2 It is a derivative of benzoic acid, where the hydrogen atoms at positions 2 and 6 on the benzene ring are replaced by chlorine atoms, and the hydrogen atom at position 4 is replaced by an iodine atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-Dichloro-4-iodobenzoic acid typically involves the iodination of 2,6-dichlorobenzoic acid. One common method includes the use of iodine and an oxidizing agent such as nitric acid or hydrogen peroxide to facilitate the iodination reaction. The reaction is usually carried out in an organic solvent like acetic acid under controlled temperature conditions to ensure the selective introduction of the iodine atom at the desired position on the benzene ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization or chromatography to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

2,6-Dichloro-4-iodobenzoic acid can undergo various chemical reactions, including:

Substitution Reactions: The chlorine and iodine atoms on the benzene ring can be substituted by other nucleophiles under appropriate conditions.

Oxidation and Reduction Reactions: The carboxylic acid group can be oxidized to form corresponding derivatives or reduced to form alcohols.

Coupling Reactions: The iodine atom can participate in coupling reactions such as Suzuki or Heck coupling to form biaryl compounds.

Common Reagents and Conditions

Substitution Reactions: Reagents like sodium hydroxide or potassium tert-butoxide in polar solvents.

Oxidation Reactions: Reagents like potassium permanganate or chromium trioxide.

Reduction Reactions: Reagents like lithium aluminum hydride or sodium borohydride.

Coupling Reactions: Palladium catalysts in the presence of bases like potassium carbonate.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzoic acids, while coupling reactions can produce biaryl compounds with diverse functional groups.

Scientific Research Applications

2,6-Dichloro-4-iodobenzoic acid has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

Biology: It can be used in the study of enzyme inhibition and as a precursor for the synthesis of biologically active compounds.

Industry: Used in the production of specialty chemicals and as an intermediate in the synthesis of dyes and pigments

Mechanism of Action

The mechanism of action of 2,6-Dichloro-4-iodobenzoic acid depends on its specific application. In biological systems, it may act by inhibiting specific enzymes or interacting with molecular targets such as receptors or DNA. The presence of chlorine and iodine atoms can enhance its binding affinity and specificity towards these targets, leading to its desired biological effects.

Comparison with Similar Compounds

Similar Compounds

2,6-Dichlorobenzoic acid: Lacks the iodine atom, making it less reactive in certain coupling reactions.

4-Iodobenzoic acid: Lacks the chlorine atoms, which can affect its chemical reactivity and biological activity.

2,4-Dichlorobenzoic acid: Has chlorine atoms at different positions, leading to different chemical properties and reactivity.

Uniqueness

2,6-Dichloro-4-iodobenzoic acid is unique due to the presence of both chlorine and iodine atoms on the benzene ring, which imparts distinct chemical reactivity and potential for diverse applications. The combination of these halogens can enhance its effectiveness in various chemical reactions and biological interactions .

Biological Activity

2,6-Dichloro-4-iodobenzoic acid (DCIBA) is an aromatic compound characterized by its unique substitution pattern on the benzene ring, which includes two chlorine atoms and one iodine atom. This compound has garnered interest in various fields, particularly for its biological activities , including antimicrobial and anticancer properties. This article aims to provide a comprehensive overview of the biological activities associated with DCIBA, supported by data tables, research findings, and case studies.

Chemical Structure and Properties

- Molecular Formula : C7H3Cl2IO2

- Molecular Weight : Approximately 316.91 g/mol

- Structural Features : The presence of halogen substituents enhances its reactivity and potential biological interactions.

The mechanism by which DCIBA exerts its biological effects is primarily through the inhibition of specific enzymes and interaction with molecular targets such as receptors or DNA. The halogen atoms (chlorine and iodine) are believed to enhance the compound's binding affinity to these targets, leading to its biological effects.

Antimicrobial Activity

Research indicates that DCIBA exhibits significant antimicrobial properties. It has been tested against various bacterial strains, showing effectiveness particularly against Gram-positive bacteria.

- Minimum Inhibitory Concentration (MIC) : Studies have reported MIC values ranging from 1.95 to 62.5 µg/mL against different bacterial strains .

- Minimum Bactericidal Concentration (MBC) : The MBC values for DCIBA were found to be between 3.91 and 125 µg/mL, indicating its bactericidal potential .

| Bacterial Strain | MIC (µg/mL) | MBC (µg/mL) |

|---|---|---|

| Staphylococcus epidermidis | 1.95 | 3.91 |

| Micrococcus luteus | 7.81 | 15.62 |

| Bacillus subtilis | 31.25 | 62.5 |

Anticancer Activity

DCIBA has also been investigated for its anticancer properties. In vitro studies have demonstrated cytotoxic effects on various cancer cell lines.

- Cytotoxicity : At concentrations ranging from 50 to 100 µM, DCIBA exhibited cytotoxicity levels of approximately 37% to 50% against HeLa cells over a 48-hour culture period .

| Cell Line | Concentration (µM) | Cytotoxicity (%) |

|---|---|---|

| HeLa | 50 | 37 |

| HeLa | 75 | 41 |

| HeLa | 100 | ~50 |

Case Studies and Research Findings

- Study on Antimicrobial Activity : A study published in MDPI evaluated the antimicrobial efficacy of various compounds including DCIBA against a range of microorganisms. The results indicated that DCIBA had a strong bactericidal effect, particularly against Gram-positive bacteria .

- Cytotoxicity Analysis : Another research effort focused on assessing the cytotoxicity of DCIBA on cancer cell lines revealed that it could significantly reduce cell viability at higher concentrations, suggesting potential as an anticancer agent .

- Enzyme Inhibition Studies : Research has also explored the enzyme inhibitory capabilities of DCIBA, highlighting its potential role in drug development targeting specific pathways involved in disease processes.

Properties

IUPAC Name |

2,6-dichloro-4-iodobenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3Cl2IO2/c8-4-1-3(10)2-5(9)6(4)7(11)12/h1-2H,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XXOKETZHRNJXMT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1Cl)C(=O)O)Cl)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3Cl2IO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

316.90 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.